6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
Preparation Methods
The synthesis of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through various methods. One common synthetic route involves the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid, followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . Another method involves the reaction of anthranilic acid with acyl chloride derivatives in the presence of triethylamine and cyanuric chloride as a cyclization agent .
Chemical Reactions Analysis
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium methoxide, concentrated sulfuric acid, and benzoyl isothiocyanate . Major products formed from these reactions include 2-benzoylamino-4H-3,1-benzoxazin-4-one and other benzoxazinone derivatives .
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of serine protease inactivation, particularly in the inactivation of chymotrypsin and human leukocyte elastase .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one involves the inactivation of serine proteases. The compound interacts with the active site of the enzyme, leading to the formation of a stable complex that inhibits the enzyme’s activity . This interaction is stoichiometric and proceeds with high rate constants .
Comparison with Similar Compounds
6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives such as 2-benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of methoxy and methyl groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(13)16-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFBRKFNFJAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278799 | |
Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-65-3 | |
Record name | NSC10136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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